

Structural differences between ferrichrome and ferrichrome A iron-free forms

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Compound of Interest

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A Comparative Guide to the Iron-Free Forms of Ferrichrome and Ferrichrome A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural differences between the iron-free (apo) forms of two prominent members of the ferrichrome family of siderophores: ferrichrome and ferrichrome A. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Understanding the structural nuances of their apo forms is crucial for comprehending the initial stages of iron recognition and binding, which is vital for the development of novel antimicrobial agents that target iron acquisition pathways.

Core Structural Differences

Ferrichrome and ferrichrome A are both cyclic hexapeptides, but they exhibit fundamental differences in their amino acid composition and the nature of their iron-coordinating hydroxamate groups. These variations in structure influence their conformational flexibility and iron-binding kinetics.

Apo-ferrichrome, also known as desferriferrichrome, possesses a cyclic backbone constructed from three glycine residues and three δ -N-acetyl-N-hydroxy-L-ornithine residues. The acetyl

groups are attached to the δ -nitrogen of the ornithine side chains, which, along with the hydroxylamines, form the hydroxamate groups responsible for iron chelation.

Apo-ferrichrome A, or desferriferrichrome A, in contrast, has a peptide ring composed of one glycine residue, two serine residues, and three δ -N-(β -methylglutaconyl)-N-hydroxy-L-ornithine residues.^{[1][2]} The acyl group in this case is a five-carbon chain derived from β -methylglutaconic acid. This larger acyl group significantly alters the steric and electronic properties of the hydroxamate moieties compared to the simple acetyl group in ferrichrome.

Studies on the solution conformation of apo-ferrichrome have indicated that it is a flexible molecule, existing as at least two interconverting conformers at room temperature.^[3] This conformational heterogeneity is a key distinction from the rigid structure observed in the iron-bound (holo) form and is a critical factor in its iron-binding mechanism.^[3]

Quantitative Data Summary

The table below summarizes the key quantitative differences between the apo forms of ferrichrome and ferrichrome A.

Property	Apo-ferrichrome (Desferriferrichrome)	Apo-ferrichrome A (Desferrichrome A)
Molecular Formula	C ₂₇ H ₄₅ N ₉ O ₁₂ ^[4]	C ₄₁ H ₆₁ N ₉ O ₂₀ ^[5]
Formula Weight	687.7 g/mol ^[4]	999.982 g/mol ^[5]
Peptide Backbone	cyclo-(Gly-Gly-Gly-Orn(Ac,OH)-Orn(Ac,OH)-Orn(Ac,OH))	cyclo-(Gly-Ser-Ser-Orn(β -mg,OH)-Orn(β -mg,OH)-Orn(β -mg,OH))
Acyl Group	Acetyl	β -methylglutaconyl

Note: Orn(Ac,OH) refers to δ -N-acetyl-N-hydroxy-L-ornithine, and Orn(β -mg,OH) refers to δ -N-(β -methylglutaconyl)-N-hydroxy-L-ornithine.

Experimental Protocols

The structural characterization of siderophores like ferrichrome and ferrichrome A relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the study of these molecules.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.^[6]

- Sample Preparation:
 - The peptide sample should have a purity of >95%.^[6]
 - For peptide NMR, concentrations of 2-5 mM are typically used.^[7]
 - The sample is dissolved in a suitable deuterated solvent, commonly 90% H₂O/10% D₂O, to minimize the solvent proton signal.^[6] The pH is adjusted to be close to physiological pH, ensuring the sample remains soluble and stable.^[6]
- Data Acquisition:
 - A set of two-dimensional (2D) NMR experiments is typically recorded, including:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through two or three bonds.
 - TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system (i.e., within the same amino acid residue).
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.^[8]
 - Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 600, or 620 MHz).^[3]
- Data Analysis:
 - Resonance Assignment: The first step is to assign all proton resonances to their specific atoms in the peptide sequence. This is achieved by analyzing the through-bond correlations in COSY and TOCSY spectra and the through-space correlations in NOESY spectra.

- Structural Restraints: Interproton distances are derived from the intensities of NOE cross-peaks. Dihedral angle restraints can be obtained from scalar coupling constants.
- Structure Calculation: The experimental restraints are used as input for computational algorithms, such as distance geometry or restrained molecular dynamics, to calculate a family of structures consistent with the NMR data.[3]

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

- Crystallization:
 - The first and often most challenging step is to grow single crystals of high quality.
 - This is typically achieved by vapor diffusion (hanging or sitting drop methods), where a solution of the purified siderophore is allowed to slowly equilibrate with a precipitant solution, leading to supersaturation and crystal formation.
 - Various conditions (e.g., pH, temperature, precipitant type, and concentration) are screened to find optimal crystallization conditions.
- Data Collection:
 - A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.
 - The crystal diffracts the X-rays, producing a pattern of spots (reflections) that are recorded on a detector.
- Structure Determination:
 - The intensities of the diffracted spots are measured, and from these, the amplitudes of the structure factors are calculated.
 - The "phase problem" is solved using methods like direct methods, molecular replacement (if a similar structure is known), or anomalous scattering.

- Once the phases are determined, an electron density map of the molecule can be calculated.
- An atomic model is then built into the electron density map and refined to best fit the experimental data.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure and conformational changes of peptides and proteins.[9][10]

- Sample Preparation:

- The peptide is dissolved in a buffer that is transparent in the far-UV region (typically below 260 nm).[11] Phosphate buffers are commonly used.[11]
- The concentration of the peptide is accurately determined, as this is crucial for calculating the mean residue ellipticity. Typical concentrations range from 30 to 75 μM .[11]

- Data Acquisition:

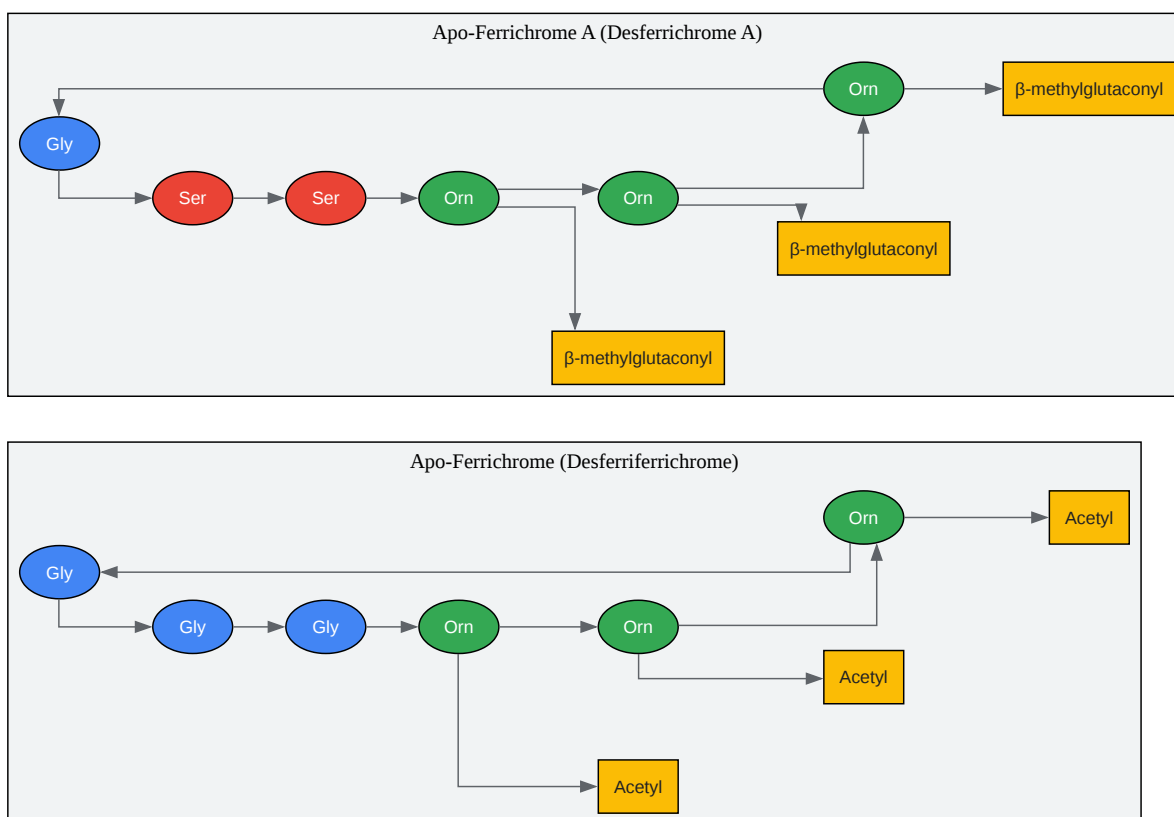
- CD spectra are recorded on a spectropolarimeter.[11]
- For secondary structure analysis, spectra are typically recorded in the far-UV region (e.g., 185-260 nm).[11]
- The data is collected at a defined temperature using a quartz cuvette with a specific path length (e.g., 1 mm).[11]

- Data Analysis:

- A baseline spectrum of the buffer is subtracted from the sample spectrum.[11]
- The observed ellipticity is converted to mean residue ellipticity, which normalizes for concentration, path length, and the number of amino acid residues.
- The resulting spectrum can be qualitatively analyzed by comparing it to standard spectra for different secondary structures (α -helix, β -sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

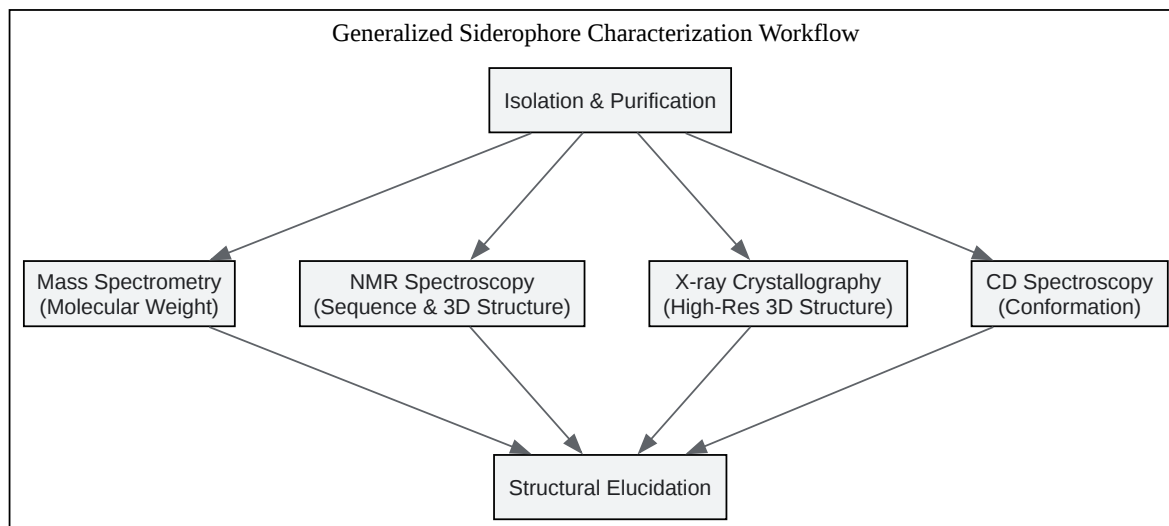
Visualizations

The following diagrams illustrate the structural differences between apo-ferrichrome and apo-ferrichrome A, as well as a generalized workflow for their characterization.



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Caption: Structural comparison of apo-ferrichrome and apo-ferrichrome A.



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Caption: A generalized workflow for siderophore characterization.

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